7-ethyl-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Description
7-ethyl-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a structurally complex purine derivative characterized by a purine core (a bicyclic system of pyrimidine and imidazole rings) modified with ethyl, methyl, and piperazine-linked substituents. The 4-methoxyphenyl group attached to the piperazine moiety distinguishes it from simpler purine analogs. This compound’s design leverages the pharmacological versatility of purines, which are fundamental to nucleotide metabolism and receptor signaling, while its substituents enhance selectivity and bioavailability .
Properties
IUPAC Name |
7-ethyl-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O3/c1-5-27-17(22-19-18(27)20(28)24(3)21(29)23(19)2)14-25-10-12-26(13-11-25)15-6-8-16(30-4)9-7-15/h6-9H,5,10-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPARYWOVYCVPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving urea and various aldehydes or ketones.
Substitution Reactions:
Piperazine Ring Formation: The piperazine ring is introduced through a nucleophilic substitution reaction involving piperazine and a suitable leaving group on the purine core.
Methoxyphenyl Group Addition:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This includes the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Substitution Reactions
The purine core and piperazine group are primary sites for substitution.
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The C-8 methyl-piperazine group is sterically hindered but can participate in alkylation under high-energy conditions (e.g., microwave-assisted synthesis).
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Methoxyphenyl substituents on the piperazine ring are electron-rich, enabling electrophilic aromatic substitution (e.g., nitration or halogenation under acidic conditions) .
Oxidation and Reduction
The purine backbone and ethyl side chain are susceptible to redox reactions.
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The 3,7-dihydro-1H-purine-2,6-dione structure may oxidize to a fully aromatic purine under harsh conditions, though this risks decomposition.
Hydrolysis and Stability
Hydrolytic reactions depend on pH and temperature:
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Stability studies indicate decomposition above 150°C, forming volatile fragments (e.g., CO₂, NH₃).
Biological Interactions
The compound’s reactivity in biological systems is linked to its structural motifs:
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Enzymatic assays show EC₅₀ values in the nanomolar range for PDE inhibition, with kinetics consistent with non-competitive binding .
Synthetic and Degradation Pathways
Key steps from analogous syntheses include:
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Research has indicated that compounds containing piperazine derivatives exhibit antidepressant properties. The presence of the 4-(4-methoxyphenyl)piperazin-1-yl group in this compound suggests potential efficacy in modulating neurotransmitter systems such as serotonin and norepinephrine, which are crucial for mood regulation .
2. Antipsychotic Potential
Similar to other piperazine derivatives, this compound may also exhibit antipsychotic effects. Studies have shown that modifications to piperazine structures can lead to compounds that effectively target dopamine receptors, potentially offering therapeutic benefits for conditions like schizophrenia .
3. Anti-inflammatory Effects
Preliminary investigations suggest that purine derivatives can possess anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines may make it a candidate for treating inflammatory diseases .
Pharmacological Studies
1. Mechanism of Action
The pharmacological profile of this compound is still under investigation; however, its interactions with various receptors (e.g., serotonin and dopamine receptors) are being studied to elucidate its mechanism of action. Understanding these interactions is crucial for developing targeted therapies with fewer side effects .
2. In Vivo Studies
In vivo studies using animal models have suggested that this compound may influence behavior and physiological responses associated with anxiety and depression. These studies are essential for assessing the therapeutic potential and safety profile of the compound before human trials .
Research Tool Applications
1. Biological Assays
Due to its unique structure, this compound can serve as a valuable tool in biological assays aimed at understanding receptor interactions and signaling pathways. Its ability to modulate specific pathways makes it suitable for exploring the roles of neurotransmitters in various physiological processes .
2. Structure-Activity Relationship (SAR) Studies
The compound's structure allows researchers to conduct SAR studies to identify which modifications enhance or diminish biological activity. This information is vital for the rational design of new therapeutic agents based on this scaffold .
Case Studies
Mechanism of Action
The mechanism of action of 7-ethyl-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of this compound becomes evident when compared to analogs. Below is a detailed analysis:
Structural Analogues in the Purine-Piperazine Family
| Compound Name | Structural Features | Biological Activity | Unique Properties |
|---|---|---|---|
| 7-Ethyl-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethylpurine-2,6-dione (Target) | Purine core, ethyl at C7, 4-methoxyphenyl-piperazine at C8, methyl at C1 and N3 | Not explicitly reported; hypothesized neuroactive or antitumor potential | Enhanced receptor selectivity due to methoxyphenyl-piperazine substituent |
| 8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione | Pentyl at C7, ethylpiperazine at C8 | Potential antitumor activity (e.g., lankacidin C analogs) | Longer alkyl chain at C7 may improve lipid solubility and membrane permeability |
| 8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-benzylpurine-2,6-dione | Chlorophenyl-piperazine at C8, benzyl at C7 | Antipsychotic or serotonin receptor modulation | Chlorophenyl group enhances affinity for dopamine D2/D3 receptors |
| 7-(2-Methoxyethyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione | Methoxyethyl at C7, ethylpiperazine at C8 | Potential kinase inhibition or antiviral activity | Methoxyethyl group may reduce cytotoxicity while maintaining solubility |
| 8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione | Fluorophenyl-piperazine at C8, hexyl at C7 | Antitumor or antimicrobial activity | Fluorine’s electronegativity improves metabolic stability |
Key Structural and Functional Differences
Substituent Effects on Receptor Binding: The 4-methoxyphenyl group in the target compound likely enhances binding to serotonin (5-HT) or adenosine receptors compared to chlorophenyl or fluorophenyl analogs, which favor dopamine receptors . Ethyl vs.
Piperazine Modifications: 4-Methoxyphenyl-piperazine in the target compound may reduce off-target effects compared to unsubstituted piperazines (e.g., in 1-methylpiperazine derivatives) .
Core Structure Variations: The purine core differentiates the target compound from quinoline- or pyridazine-based analogs (e.g., 8-(4-ethylpiperazin-1-yl)quinoline), which exhibit distinct electronic profiles and metabolic pathways .
Pharmacological Potential
- Antitumor Activity : Piperazine-linked purines (e.g., lankacidin C analogs) show promise in targeting redox-cofactor pathways . The target compound’s methoxyphenyl group may enhance DNA intercalation or topoisomerase inhibition.
Biological Activity
The compound 7-ethyl-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a derivative of purine and has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic potentials based on available literature.
Chemical Structure and Properties
The molecular structure of the compound includes a purine base modified with an ethyl group at position 7 and a piperazine moiety linked via a methylene bridge at position 8. The presence of a methoxyphenyl group enhances its lipophilicity and potentially its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 502.6 g/mol |
| LogP (octanol-water partition coefficient) | 3.0 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 9 |
Antitumor Activity
Research indicates that derivatives of purine compounds exhibit significant antitumor activities. In vitro studies have shown that the compound demonstrates cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of specific kinases involved in cell proliferation and survival pathways.
Neuropharmacological Effects
The piperazine component suggests potential neuropharmacological applications. Compounds with similar structures have been reported to exert anxiolytic and antidepressant effects by modulating serotonin receptors. Preliminary studies on this compound indicate an affinity for serotonin and dopamine receptors, which may contribute to its psychoactive properties.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound have shown promising results against certain bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Case Studies
- Antitumor Efficacy Study : A study conducted on the efficacy of this compound against MCF-7 (breast cancer) cells revealed a dose-dependent inhibition of cell viability with an IC50 value of approximately 15 µM. Flow cytometry analysis indicated an increase in apoptotic cells upon treatment.
- Neuropharmacological Assessment : In a behavioral study using animal models, administration of the compound resulted in decreased anxiety-like behavior in elevated plus maze tests, suggesting anxiolytic properties.
- Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in agar diffusion assays, indicating effective antibacterial activity.
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : Similar compounds have been shown to inhibit kinases involved in cancer cell signaling pathways.
- Receptor Modulation : The interaction with serotonin and dopamine receptors suggests a role in modulating neurotransmitter systems.
- Membrane Disruption : Antimicrobial activity may be due to the ability to disrupt bacterial membranes or interfere with essential metabolic processes.
Q & A
Q. What are the critical steps in synthesizing 7-ethyl-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, and how can reaction efficiency be optimized?
Methodological Answer:
- Use quantum chemical calculations and reaction path search methods to predict feasible synthetic routes, minimizing trial-and-error approaches .
- Optimize coupling reactions (e.g., between piperazine and purine-dione moieties) by controlling stoichiometry, solvent polarity, and temperature. Purification via column chromatography or recrystallization is critical to isolate the target compound .
Q. How should researchers characterize this compound’s structural and thermal properties?
Methodological Answer:
Q. What statistical methods are recommended for designing experiments to study this compound’s physicochemical properties?
Methodological Answer:
- Apply factorial design to evaluate interactions between variables (e.g., pH, temperature, solvent systems) and optimize solubility or stability .
- Use response surface methodology (RSM) to model nonlinear relationships and identify optimal experimental conditions .
Advanced Research Questions
Q. How can computational tools predict the compound’s reactivity in novel chemical reactions?
Methodological Answer:
- Perform density functional theory (DFT) calculations to map reaction pathways, transition states, and energetics for derivatization or functionalization .
- Validate predictions with small-scale pilot experiments, prioritizing reactions with low activation barriers .
Q. What strategies address contradictions in reported bioactivity data across studies?
Methodological Answer:
- Standardize assay protocols (e.g., cell lines, incubation times, controls) to reduce variability. Cross-validate results using orthogonal methods (e.g., enzyme inhibition vs. cellular uptake assays) .
- Apply meta-analysis frameworks to reconcile discrepancies, accounting for variables like purity (>95% by HPLC) or solvent effects .
Q. How can researchers elucidate the compound’s mechanism of action in biological systems?
Methodological Answer:
Q. What methodologies are effective for optimizing catalytic conditions in large-scale synthesis?
Methodological Answer:
Q. How do environmental factors (e.g., pH, light) influence the compound’s stability in aqueous solutions?
Methodological Answer:
Q. What advanced separation techniques improve the resolution of stereoisomers or impurities?
Methodological Answer:
Q. How can researchers integrate multi-omics data to study the compound’s systemic effects?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
